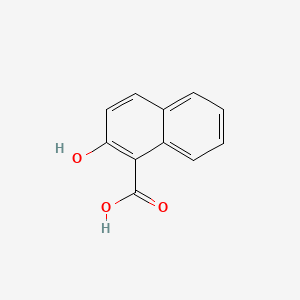
2-Hydroxy-1-naphthoic acid
Cat. No. B7761390
Key on ui cas rn:
30440-92-7
M. Wt: 188.18 g/mol
InChI Key: UPHOPMSGKZNELG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04393191
Procedure details


A wholly aromatic copolymer of hydroxybenzoic acid and hydroxynaphthoic acid was prepared by reacting 48.3 g (0.35 mole) of 4-hydroxybenzoic acid with 28.2 g (0.15 mole) of 6-hydroxy 2-naphthoic acid. Dibutyl tin diacetate was used as the catalyst (1800 ppm on total charge). The reaction mixture was heated for 11/2 hrs. at 300° C. and at 320° C. for 30 minutes, by which time it was very viscous. Strong fibers were pulled from the melt. The total yield of water was 17 ml, (94% theory). The isolated polymer had a Tm of 240°, an IV of 6.7 and the FTIR analysis showed a hydroxybenzoic acid/hydroxynaphthoic acid ratio of approximately 65/35.



[Compound]
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Name
hydroxybenzoic acid hydroxynaphthoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five


Identifiers


|
REACTION_CXSMILES
|
OC1C=CC(C(O)=O)=CC=1.OC1C=C2C(=CC=1)C=C(C(O)=O)C=C2.C([O-])(=O)C.C([O-])(=O)C.C([Sn+2]CCCC)CCC.[OH:42][C:43]1[CH:51]=[CH:50][CH:49]=[CH:48][C:44]=1[C:45]([OH:47])=[O:46].[OH:52][C:53]1[CH:62]=[CH:61][C:60]2[C:55](=[CH:56][CH:57]=[CH:58][CH:59]=2)[C:54]=1[C:63]([OH:65])=[O:64]>O>[OH:42][C:43]1[CH:51]=[CH:50][CH:49]=[CH:48][C:44]=1[C:45]([OH:47])=[O:46].[OH:52][C:53]1[CH:62]=[CH:61][C:60]2[C:55](=[CH:56][CH:57]=[CH:58][CH:59]=2)[C:54]=1[C:63]([OH:65])=[O:64] |f:2.3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
48.3 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C(=O)O)C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
28.2 g
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=C2C=CC(=CC2=CC1)C(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].C(C)(=O)[O-].C(CCC)[Sn+2]CCCC
|
Step Four
[Compound]
|
Name
|
IV
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
hydroxybenzoic acid hydroxynaphthoic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C(=O)O)C=CC=C1.OC1=C(C2=CC=CC=C2C=C1)C(=O)O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated for 11/2 hrs
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a Tm of 240°
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C(=O)O)C=CC=C1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C2=CC=CC=C2C=C1)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04393191
Procedure details


A wholly aromatic copolymer of hydroxybenzoic acid and hydroxynaphthoic acid was prepared by reacting 48.3 g (0.35 mole) of 4-hydroxybenzoic acid with 28.2 g (0.15 mole) of 6-hydroxy 2-naphthoic acid. Dibutyl tin diacetate was used as the catalyst (1800 ppm on total charge). The reaction mixture was heated for 11/2 hrs. at 300° C. and at 320° C. for 30 minutes, by which time it was very viscous. Strong fibers were pulled from the melt. The total yield of water was 17 ml, (94% theory). The isolated polymer had a Tm of 240°, an IV of 6.7 and the FTIR analysis showed a hydroxybenzoic acid/hydroxynaphthoic acid ratio of approximately 65/35.



[Compound]
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Name
hydroxybenzoic acid hydroxynaphthoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five


Identifiers


|
REACTION_CXSMILES
|
OC1C=CC(C(O)=O)=CC=1.OC1C=C2C(=CC=1)C=C(C(O)=O)C=C2.C([O-])(=O)C.C([O-])(=O)C.C([Sn+2]CCCC)CCC.[OH:42][C:43]1[CH:51]=[CH:50][CH:49]=[CH:48][C:44]=1[C:45]([OH:47])=[O:46].[OH:52][C:53]1[CH:62]=[CH:61][C:60]2[C:55](=[CH:56][CH:57]=[CH:58][CH:59]=2)[C:54]=1[C:63]([OH:65])=[O:64]>O>[OH:42][C:43]1[CH:51]=[CH:50][CH:49]=[CH:48][C:44]=1[C:45]([OH:47])=[O:46].[OH:52][C:53]1[CH:62]=[CH:61][C:60]2[C:55](=[CH:56][CH:57]=[CH:58][CH:59]=2)[C:54]=1[C:63]([OH:65])=[O:64] |f:2.3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
48.3 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C(=O)O)C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
28.2 g
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=C2C=CC(=CC2=CC1)C(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].C(C)(=O)[O-].C(CCC)[Sn+2]CCCC
|
Step Four
[Compound]
|
Name
|
IV
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
hydroxybenzoic acid hydroxynaphthoic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C(=O)O)C=CC=C1.OC1=C(C2=CC=CC=C2C=C1)C(=O)O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated for 11/2 hrs
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a Tm of 240°
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C(=O)O)C=CC=C1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C2=CC=CC=C2C=C1)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
